molecular formula C8H7BrF3NO B1412093 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227576-02-4

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1412093
M. Wt: 270.05 g/mol
InChI Key: LMJANZXEVWKZRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridine (TFMP) derivatives, such as 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine, are generally synthesized via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of compounds like pyridalyl, which are similar to 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is a colourless liquid . It is stored at room temperature in a well-ventilated place with the container kept tightly closed .

Scientific Research Applications

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

Research led by Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block similar to 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine for preparing trifluoromethyl-substituted aminopyrroles. This was achieved using a 2H-azirine ring expansion strategy, showcasing the compound's utility in complex heterocyclic synthesis (Khlebnikov et al., 2018).

Heterocyclic Synthesis

Martins (2002) demonstrated the use of similar compounds in synthesizing a series of bromo-substituted heterocycles, highlighting their relevance in the field of heterocyclic chemistry. These compounds play a crucial role in creating diverse chemical structures (Martins, 2002).

Synthesis of Natural Alkaloid Variolin B

Baeza et al. (2010) utilized a derivative of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine in synthesizing variolin B, a natural alkaloid. This showcases its applicability in the synthesis of complex natural products, where precise molecular transformations are essential (Baeza et al., 2010).

Spectroscopic and Antimicrobial Studies

The compound has been the subject of spectroscopic studies by Vural and Kara (2017), including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, its antimicrobial properties have been investigated, highlighting its potential in medicinal chemistry (Vural & Kara, 2017).

Conversion into 2-(Bromomethyl)pyrrolidines

Tehrani et al. (2000) explored the transformation of methoxypiperidines into 2-(bromomethyl)pyrrolidines using a compound structurally related to 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine. This reaction is significant in the field of organic synthesis, offering pathways to new chemical entities (Tehrani et al., 2000).

Preparation of Pyridine Derivatives

The compound also finds application in the preparation of various pyridine derivatives, as demonstrated by Horikawa et al. (2001). This research showcases its role in synthesizing key intermediates for more complex chemical structures (Horikawa et al., 2001).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . In case of contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If skin irritation persists, medical advice should be sought . If inhaled, the victim should be moved to fresh air . If not breathing, artificial respiration should be given .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition,

properties

IUPAC Name

3-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJANZXEVWKZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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